![molecular formula C10H6ClF3O3 B3034341 3-Chloro-5-(trifluoromethoxy)cinnamic acid CAS No. 1588505-18-3](/img/structure/B3034341.png)
3-Chloro-5-(trifluoromethoxy)cinnamic acid
Overview
Description
3-Chloro-5-(trifluoromethoxy)cinnamic acid is an organic compound with the CAS Number: 1588505-18-3 . It has a molecular weight of 266.6 . It is used in research and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular formula of 3-Chloro-5-(trifluoromethoxy)cinnamic acid is C10H6ClF3O3 . The IUPAC Standard InChI is InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-6H, (H,14,15)/b5-4+ .Physical And Chemical Properties Analysis
3-Chloro-5-(trifluoromethoxy)cinnamic acid is a solid at 20 degrees Celsius . The melting point is between 94.0 to 97.0 °C . It appears as an off-white crystalline powder .Scientific Research Applications
Antioxidant Properties
- Application : It can be used to plate compounds that contain antioxidants, contributing to research in oxidative stress, aging, and cellular protection .
Dysproliferative Disease Treatment
- Application : Researchers have explored the use of this compound in treating dysproliferative diseases. Further studies are needed to understand its mechanisms and efficacy .
Fluorination Reagents and Building Blocks
- Application : 3-Chloro-5-(trifluoromethoxy)cinnamic acid serves as a valuable fluorination reagent and building block. It can be incorporated into more complex molecules for drug development or material synthesis .
Photocrosslinking Agent
- Application : Researchers have explored the use of this compound as a photocrosslinker in bioconjugation and polymer chemistry. It allows precise spatial control over molecular interactions .
Synthetic Chemistry
- Application : It can be used as a starting material or intermediate in the synthesis of other compounds. Its trifluoromethoxy group provides synthetic versatility .
Biological Studies
- Application : It may serve as a tool compound to study cellular responses, gene expression, or protein function. Its specific chemical features can provide insights into biological processes .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other cinnamic acid derivatives .
Result of Action
Similar compounds have been shown to have various biological activities, including antioxidant properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Chloro-5-(trifluoromethoxy)cinnamic acid . More research is needed to understand these influences in detail.
properties
IUPAC Name |
(E)-3-[3-chloro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h1-5H,(H,15,16)/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFHXCIHHZCISP-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.